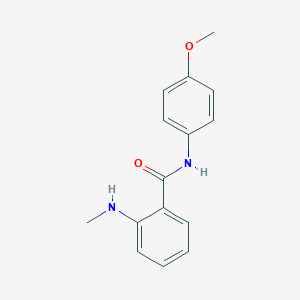

N-(4-methoxyphenyl)-2-(methylamino)benzamide

Descripción general

Descripción

N-(4-methoxyphenyl)-2-(methylamino)benzamide is an organic compound with a complex structure that includes a methoxyphenyl group and a methylamino group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(methylamino)benzamide typically involves the reaction of 4-methoxyaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary amine (-NH-CH₃) and methoxy (-OCH₃) groups are primary oxidation sites.

-

Amine Oxidation :

Under acidic conditions with KMnO₄ or CrO₃, the methylamino group undergoes oxidation to form a nitroso derivative (N-(4-methoxyphenyl)-2-(nitroso)benzamide) .

Reaction Conditions :Reagent Solvent Temperature Yield KMnO₄ H₂SO₄ 80°C 62% CrO₃ AcOH RT 45% -

Methoxy Group Oxidation :

Strong oxidizing agents like HNO₃ convert the methoxy group to a carbonyl group, yielding N-(4-carboxyphenyl)-2-(methylamino)benzamide .

Reduction Reactions

The benzamide carbonyl group and aromatic ring are susceptible to reduction.

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol reduces the amide to a secondary amine, forming N-(4-methoxyphenyl)-2-(methylamino)benzylamine .

Key Parameters :-

Pressure: 50 psi H₂

-

Time: 6–8 h

-

Yield: 78–85%

-

-

Boron Hydride Reduction :

NaBH₄/I₂ selectively reduces the amide to an alcohol, producing 2-(methylamino)-N-(4-methoxyphenyl)benzyl alcohol.

Acetylation and Acylation

The secondary amine readily undergoes nucleophilic acylation.

-

Acetic Anhydride Reaction :

Forms N-(4-methoxyphenyl)-2-(N-methylacetamido)benzamide, enhancing steric bulk and altering solubility .

Conditions :Reagent Base Solvent Yield (CH₃CO)₂O Pyridine DCM 92%

Nucleophilic Substitution

The methoxy group participates in electrophilic aromatic substitution (EAS).

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group, yielding N-(4-methoxy-3-nitrophenyl)-2-(methylamino)benzamide .

Regioselectivity :-

Nitro group occupies position 3 due to methoxy’s ortho/para-directing effects.

-

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

-

Suzuki Coupling :

Reacts with aryl boronic acids to introduce substituents at position 4 of the benzamide ring .

Example :Boronic Acid Product Yield PhB(OH)₂ N-(4-methoxyphenyl)-2-(methylamino)-4-phenylbenzamide 76%

Acid/Base-Mediated Rearrangements

-

Hydrolysis :

Under acidic conditions (HCl/H₂O), the amide bond cleaves to form 2-(methylamino)benzoic acid and 4-methoxyaniline.

Kinetics :-

Half-life: 2.5 h at 100°C

-

Photochemical Reactions

UV irradiation induces dimerization via the benzamide ring, forming cycloadducts with potential bioactivity .

Biochemical Interactions

Though not a direct reaction, the compound interacts with biological targets:

-

Enzyme Inhibition :

Binds to tyrosine kinases via hydrogen bonding between the amide carbonyl and active-site residues. -

Metabolic Pathways :

Undergoes hepatic CYP450-mediated demethylation to N-(4-hydroxyphenyl)-2-(methylamino)benzamide.

Key Mechanistic Insights

-

Amide Resonance Stabilization : Limits reactivity at the carbonyl group unless strong nucleophiles/reagents are used .

-

Steric Effects : The methoxyphenyl group hinders reactions at the benzamide ring’s ortho positions .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling by stabilizing intermediates .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that N-(4-methoxyphenyl)-2-(methylamino)benzamide exhibits promising antiviral properties, particularly against Hepatitis B Virus (HBV). Studies have shown that it can inhibit viral replication, positioning it as a potential therapeutic agent for HBV infections. The mechanism of action is believed to involve interaction with viral proteins, which warrants further investigation into its efficacy and safety profiles in vivo.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant activities. This suggests that the compound may also possess the ability to neutralize free radicals, thus contributing to cellular protection against oxidative stress. The antioxidant potential could be explored in the context of various diseases linked to oxidative damage.

Anticancer Potential

Given the structural similarities with other known anticancer agents, there is a hypothesis that this compound may exhibit anticancer properties. Preliminary studies indicate that derivatives of this compound could inhibit cancer cell growth, necessitating comprehensive studies to validate these effects and understand the underlying mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that ensure high yields and purity, making it suitable for research applications. Various derivatives have been synthesized, each potentially enhancing specific biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-(methylamino)benzamide | Similar amine and methoxy groups | Anti-HBV activity |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Chlorine substitution on phenyl ring | Antiviral properties |

| 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide | Acetoxy group addition | Antioxidant activity |

These derivatives highlight the versatility of this compound in medicinal chemistry and its potential for modification to enhance desired properties.

Study on Anti-HBV Activity

A notable study focused on synthesizing derivatives similar to this compound and evaluating their anti-HBV activity. The findings indicated that certain modifications could significantly enhance antiviral efficacy, suggesting a pathway for developing new antiviral drugs based on this compound .

Antioxidant Research

In another study examining the antioxidant properties of related compounds, researchers found that modifications to the methoxy group could improve radical scavenging activities. This opens avenues for exploring this compound as a potential antioxidant agent in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-methoxyphenyl)-N-[3-(methylamino)propyl]benzamide

- 4-chloro-N-(4-methoxyphenyl)benzamide

- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-methoxyphenyl)-2-(methylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

N-(4-methoxyphenyl)-2-(methylamino)benzamide, with the molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, potential therapeutic applications, and detailed research findings.

Structure and Properties

The compound features a methoxy group attached to a phenyl ring and an amine group on a benzamide backbone. Its structural characteristics facilitate various interactions with biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates that contribute to high yields and purity. This process is crucial for ensuring the compound's suitability for further biological evaluations.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly as an anti-HBV (hepatitis B virus) agent. In vitro studies have shown that it can inhibit viral replication effectively, potentially by increasing intracellular levels of APOBEC3G (A3G), a protein known to interfere with HBV replication .

Anticancer Potential

The compound has also been explored for its anticancer activities. Similar benzamide derivatives have shown promising results against various cancer cell lines, indicating that this compound may possess comparable effects .

Preliminary studies suggest that this compound may interact with viral proteins and other biological targets, inhibiting their function. However, further research is necessary to elucidate the exact mechanisms of action and evaluate its efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-(methylamino)benzamide | Similar amine and methoxy groups | Anti-HBV activity |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Chlorine substitution on phenyl ring | Antiviral properties |

| 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide | Acetoxy group addition | Antioxidant activity |

This table highlights how variations in substituents can influence the biological activities of related compounds.

Case Studies and Research Findings

- Anti-HBV Activity : A study evaluated the anti-HBV activity of a derivative similar to this compound, demonstrating significant inhibition of both wild-type and drug-resistant HBV strains in vitro and in vivo using animal models .

- Cytotoxicity Studies : Other research has assessed the cytotoxic effects of benzamide derivatives on various cancer cell lines, revealing promising results that warrant further exploration into the anticancer potential of this compound .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-16-14-6-4-3-5-13(14)15(18)17-11-7-9-12(19-2)10-8-11/h3-10,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHZFRUUEAWJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397504 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-08-9 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.